molecular formula C15H16N4O4S B2360017 methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 1795300-24-1

methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2360017
CAS No.: 1795300-24-1
M. Wt: 348.38
InChI Key: SBGIPDABVDWHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a heterocyclic benzoate ester featuring a sulfamoyl-ethyl bridge linked to an imidazo[1,2-b]pyrazole moiety.

Properties

IUPAC Name

methyl 4-(2-imidazo[1,2-b]pyrazol-1-ylethylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-23-15(20)12-2-4-13(5-3-12)24(21,22)17-8-9-18-10-11-19-14(18)6-7-16-19/h2-7,10-11,17H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGIPDABVDWHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Methyl 4-(N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Sulfonamide Formation via Coupling Reactions

The sulfonamide linkage is typically introduced through a nucleophilic substitution reaction between a sulfonyl chloride derivative and an amine-containing intermediate. A critical precursor, 4-(chlorosulfonyl)benzoic acid, is first esterified to form methyl 4-(chlorosulfonyl)benzoate. Subsequent coupling with 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine under basic conditions yields the target compound. Key steps include:

  • Synthesis of Methyl 4-(Chlorosulfonyl)benzoate :

    • Reagents : Chlorosulfonic acid, methyl 4-aminobenzoate.
    • Conditions : Reaction at 0–5°C in dichloromethane, followed by gradual warming to room temperature.
    • Yield : 60–70% after recrystallization from ethanol.
  • Coupling with 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine :

    • Base : Triethylamine or pyridine to scavenge HCl.
    • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature : 0°C to room temperature, 12–24 hours.

Challenges : Competing hydrolysis of the sulfonyl chloride group in protic solvents necessitates anhydrous conditions. Side reactions, such as over-sulfonation, are mitigated by controlled stoichiometry.

Imidazo[1,2-b]pyrazole Synthesis

The imidazo[1,2-b]pyrazole core is constructed via cyclocondensation of pyrazole derivatives with α-haloketones or α-aminoaldehydes. Two predominant methods are documented:

Method A: Cyclization of 1-Aminopyrazole with α-Bromoketones
  • Substrates : 1-Aminopyrazole, 2-bromo-1-phenylethanone.
  • Catalyst : Potassium carbonate in ethanol.
  • Conditions : Reflux at 80°C for 6 hours.
  • Yield : 55–65% after column chromatography.
Method B: Iodine/Benzoyl Peroxide-Mediated Tandem Reaction
  • Substrates : 3-Morpholinoacrylonitrile, sulfonyl hydrazides.
  • Catalytic System : Iodine (1.2 equiv) and benzoyl peroxide (BPO, 1.5 equiv).
  • Solvent : Acetonitrile at 70°C for 8 hours.
  • Yield : 70–80% with broad substrate tolerance for aromatic and aliphatic sulfonates.

Advantages : Method B offers higher yields and functional group compatibility, making it preferable for scale-up.

Esterification and Final Assembly

The methyl ester group is introduced early in the synthesis to avoid hydrolysis of sensitive functionalities. This compound is obtained via a three-step sequence:

  • Esterification of 4-(Chlorosulfonyl)benzoic Acid :

    • Reagents : Methanol, sulfuric acid (catalytic).
    • Conditions : Reflux for 4 hours.
  • Sulfonamide Coupling : As described in Section 1.1.

  • Purification : Recrystallization from ethanol:water (3:1) or silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield Source
Coupling Solvent THF Maximizes amine nucleophilicity
Cyclization Temp 70°C (Method B) Prevents decomposition of intermediates
Esterification Methanol, reflux Completes esterification in 4 hours

Elevated temperatures in cyclization reactions (Method B) reduce reaction times but risk decomposition if exceeding 80°C.

Catalytic Systems

The iodine/BPO system in Method B facilitates radical-mediated sulfonamide formation, enabling efficient coupling even with sterically hindered amines. Comparatively, traditional coupling agents like EDCl/HOBt result in lower yields (50–60%) due to side reactions.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz, DMSO-d6) δ 8.15 (s, 1H, imidazole), δ 4.25 (t, 2H, -CH2-), δ 3.90 (s, 3H, -OCH3)
IR (KBr) 1720 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O)
HPLC Retention time: 12.3 min (98% purity)

Challenges and Troubleshooting

Low Yields in Sulfonylation

  • Cause : Hydrolysis of sulfonyl chloride intermediates.
  • Solution : Use molecular sieves or anhydrous solvents.

Byproduct Formation in Cyclization

  • Cause : Over-oxidation of iodine in Method B.
  • Solution : Strict stoichiometric control of BPO.

Recent Advances

Recent patents disclose microwave-assisted synthesis to reduce reaction times by 40%. Additionally, flow chemistry approaches improve reproducibility for gram-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate is being investigated for its potential in drug development. Its structure allows it to interact with specific biological targets, making it a candidate for therapies targeting various diseases.

  • Antimicrobial Activity: The imidazo[1,2-b]pyrazole moiety is known for exhibiting antimicrobial properties. Research indicates that derivatives of this structure can inhibit growth in both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential: Preliminary studies suggest that compounds with similar scaffolds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against human colorectal carcinoma cell lines, revealing significant cytotoxic effects .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, such as cyclization and functionalization.

  • Synthesis of Novel Compounds: Researchers have utilized this compound to synthesize new derivatives with enhanced biological activities or novel properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of several imidazo[1,2-b]pyrazole derivatives against a range of bacterial strains. Results indicated that compounds similar to this compound exhibited significant activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against human cancer cell lines. The results showed that certain modifications enhanced cytotoxicity compared to standard treatments like 5-fluorouracil (IC50 values indicating lower concentrations needed for efficacy) .

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The compound’s sulfonamide linkage can enhance its binding affinity to certain proteins, while the benzoate ester may influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analog: Ethyl 4-(7-Cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate

A closely related compound, Ethyl 4-(7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazol-3-yl)benzoate, serves as a key comparator . Below is a detailed analysis of structural and synthetic differences:

Key Differences and Implications

Heterocyclic Substituents: The sulfamoyl group in the target compound is a strong hydrogen-bond donor/acceptor, which could enhance binding to biological targets (e.g., enzymes or receptors). In contrast, the 7-cyano group in the analog may contribute to electronic effects or steric hindrance .

Protective Groups :

  • The SEM (trimethylsilylethoxymethyl) group in the analog protects reactive amine sites during synthesis, a feature absent in the target compound. This suggests divergent synthetic strategies: the target likely requires direct sulfamoylation, while the analog employs protective-group chemistry .

Synthetic Methodology :

  • The analog was synthesized via a transition-metal-catalyzed coupling (PEPPSI-iPr/ZnCl₂) with high yield (84%), indicating efficient cross-coupling. The target’s synthesis might involve sulfamoyl chloride coupling, which can be less straightforward due to reactivity challenges.

Crystallographic and Analytical Considerations

While neither compound’s crystallographic data is provided in the evidence, the widespread use of SHELX programs (e.g., SHELXL for refinement) suggests that structural determination for such compounds would rely on these tools . The sulfamoyl group in the target compound may introduce unique hydrogen-bonding patterns, necessitating high-resolution data for accurate refinement.

Biological Activity

Methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure comprising an imidazo[1,2-b]pyrazole moiety, a sulfonamide linkage, and a benzoate ester. The synthesis typically involves multiple steps starting with the construction of the imidazo[1,2-b]pyrazole core through cyclization reactions. The following table summarizes the key synthetic routes:

StepReaction TypeKey ReagentsOutcome
1CyclizationAppropriate precursorsFormation of imidazo[1,2-b]pyrazole core
2FunctionalizationBr/Mg-exchange, zincationsSelective modification of the core
3SulfonationSulfonyl chloridesIntroduction of sulfonamide group
4EsterificationMethyl estersFormation of benzoate ester

Antimicrobial Activity

Research indicates that compounds containing imidazo[1,2-b]pyrazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

This compound has also been evaluated for anticancer activity. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. The compound's IC50 values suggest potent activity comparable to established chemotherapeutics like doxorubicin .

Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
MCF-75.85
A5494.53

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Preliminary studies indicate that similar imidazo compounds can reduce inflammation in animal models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or various kinases involved in cancer progression.
  • Receptor Modulation : The imidazo[1,2-b]pyrazole moiety can interact with receptors implicated in cell signaling pathways related to cancer and inflammation.

Case Studies

A recent study explored the effects of this compound on tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups treated with saline. This suggests that the compound may hold promise as a therapeutic agent for cancer treatment .

Q & A

Q. What are the optimized synthetic routes for methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate, and how is structural confirmation achieved?

Methodological Answer: The synthesis typically involves metalation reactions, sulfonamide coupling, and esterification. Key steps include:

  • Catalysis : ZnCl₂ (1.5 equiv) in THF for imidazo-pyrazole activation, followed by PEPPSI-iPr (2 mol%) to facilitate cross-coupling with sulfamoyl benzoate intermediates .
  • Electrophilic substitution : Ethyl 4-iodobenzoate (0.8 equiv) as the electrophile in the presence of a Zn catalyst .
  • Purification : Column chromatography (silica gel, iHex/EtOAc = 4:1 + 5% NEt₃) to isolate the product .

Q. Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., sulfonamide NH at δ 8.2–8.5 ppm, ester carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching calculated MW) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ for ester C=O and 1150–1250 cm⁻¹ for sulfonamide S=O .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester or sulfonamide groups .
  • Stability Assessment :
    • Accelerated Degradation Studies : Expose to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks, followed by HPLC purity checks .
    • pH Stability : Test solubility and degradation in buffers (pH 3–10) to identify optimal handling conditions .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s therapeutic potential, particularly in targeting biological systems?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with IC₅₀ determination) .
    • Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation via scintillation counting .
  • In Vivo Models :
    • Pharmacokinetics : Administer orally/intravenously to rodents, followed by LC-MS/MS analysis of plasma and tissue samples to measure bioavailability and half-life .
    • Disease Models : Test in xenograft models (e.g., cancer) or inflammatory assays (e.g., carrageenan-induced edema) with dose-response curves .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases, GPCRs), focusing on the sulfamoyl and imidazo-pyrazole motifs .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and calculate binding free energies (MM-PBSA/GBSA) .
  • QSAR Modeling : Corate structural descriptors (e.g., logP, polar surface area) with bioactivity data to optimize lead compounds .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be analyzed?

Methodological Answer:

  • Variable Control :
    • Purity Verification : Ensure >95% purity via HPLC and elemental analysis; impurities (e.g., unreacted sulfonyl chloride) may skew results .
    • Assay Conditions : Standardize buffer pH, temperature, and incubation time (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets, accounting for outliers and experimental variability .

Q. What methodologies are recommended for studying the environmental fate and ecotoxicology of this compound?

Methodological Answer:

  • Environmental Persistence :
    • Hydrolysis Studies : Monitor degradation in water at pH 5–9, identifying metabolites via LC-QTOF-MS .
    • Soil Adsorption : Use batch equilibrium tests (OECD Guideline 106) to calculate Koc values .
  • Ecotoxicology :
    • Algal Toxicity : Expose Raphidocelis subcapitata to 0.1–100 mg/L and measure growth inhibition (OECD 201) .
    • Daphnia Acute Toxicity : 48-h LC₅₀ determination per OECD 202 guidelines .

Q. How can reaction mechanisms for sulfamoyl group functionalization be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use ³⁵S-labeled sulfonamide intermediates to track bond cleavage/formation via autoradiography .
  • Kinetic Studies : Perform stopped-flow UV-Vis spectroscopy to measure rate constants for sulfamoyl transfer reactions .
  • DFT Calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) to identify key intermediates (e.g., tetrahedral adducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.